Product packaging for Ethyl 2-hydroxy-2-methylbutanoate(Cat. No.:CAS No. 77-70-3)

Ethyl 2-hydroxy-2-methylbutanoate

Cat. No.: B1614855
CAS No.: 77-70-3
M. Wt: 146.18 g/mol
InChI Key: KIYWRWLZHQZKKD-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Biochemistry

Ethyl 2-hydroxy-2-methylbutanoate, systematically named this compound, belongs to the class of organic compounds known as fatty acid esters. foodb.canih.gov These are derivatives of carboxylic acids where the hydrogen of the hydroxyl group is replaced by an ethyl group. foodb.ca Its structure features a tertiary alcohol and a carboxylic acid ester functional group. foodb.ca This combination of functional groups imparts the molecule with specific chemical reactivity and physical properties, making it an interesting subject of study in organic chemistry.

In the realm of biochemistry, this compound and its derivatives are recognized for their presence in various natural sources, including fruits like durian, and are involved in metabolic processes. nih.govoeno-one.eu For instance, related compounds are implicated in the catabolism of branched-chain amino acids.

Significance as a Versatile Chiral Building Block in Advanced Synthesis

A crucial aspect of this compound's importance lies in its chirality. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. This property makes it a valuable chiral building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. The ability to introduce a specific stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.

The (R)- and (S)-enantiomers of similar chiral esters, such as ethyl 2-hydroxy-3-methylbutanoate (B1261901), are utilized as synthons for creating more complex molecules with high stereoselectivity. oeno-one.eu This highlights the potential of this compound's enantiomers in similar synthetic strategies.

Overview of Key Research Trajectories: Synthesis, Mechanistic Analysis, Advanced Characterization, and Biological Systems

Current research on this compound and related α-hydroxy esters is progressing along several key trajectories:

Synthesis: Researchers are continuously developing more efficient and stereoselective methods for synthesizing these compounds. This includes both chemical and biocatalytic approaches. For example, enzymatic resolutions using ketoreductases are being explored to produce enantiomerically pure alcohols which can then be esterified. researchgate.net Chemical synthesis routes often involve the use of Grignard reagents or other organometallic compounds. orgsyn.org

Mechanistic Analysis: Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic procedures and predicting product outcomes. This includes studying the transition states and intermediates of reactions to gain insights into the factors controlling stereoselectivity.

Advanced Characterization: Sophisticated analytical techniques are employed to determine the structure, purity, and enantiomeric composition of this compound and its derivatives. Techniques like chiral gas chromatography are essential for separating and quantifying the individual enantiomers. oeno-one.euresearchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information. orgsyn.orgnih.gov

Biological Systems: Research is ongoing to elucidate the roles of this compound and its analogs in biological systems. This includes their identification in natural products, their metabolic pathways, and their potential as biomarkers for certain diseases. nih.govoeno-one.eu For example, the biosynthesis of the related compound lovastatin (B1675250) involves a diketide side chain, 2-methylbutyrate, which is attached to monacolin J. wikipedia.org

Chemical Properties and Data

Below are tables summarizing key chemical and physical properties of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 77-70-3 nih.gov
Molecular Formula C7H14O3 nih.gov
InChI InChI=1S/C7H14O3/c1-4-7(3,9)6(8)10-5-2/h9H,4-5H2,1-3H3 nih.gov
InChIKey KIYWRWLZHQZKKD-UHFFFAOYSA-N nih.gov

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 146.18 g/mol nih.gov
Physical Description Clear, colourless liquid nih.gov
Aroma Caramelised, nutty nih.gov
Solubility in water Sparingly soluble nih.gov
Density 0.964-0.974 g/cm³ nih.gov
Refractive Index 1.409-1.416 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B1614855 Ethyl 2-hydroxy-2-methylbutanoate CAS No. 77-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-2-methylbutanoate
Source PubChem
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InChI

InChI=1S/C7H14O3/c1-4-7(3,9)6(8)10-5-2/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYWRWLZHQZKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID20861630
Record name Butanoic acid, 2-hydroxy-2-methyl-, ethyl ester
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Molecular Weight

146.18 g/mol
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Physical Description

Clear, colourless liquid; Caramelised, nutty aroma
Record name (+\/-)-Ethyl 2-hydroxy-2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1640/
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Solubility

Sparingly soluble in water; soluble in most non-polar organic solvents, Sparingly soluble (in ethanol)
Record name (+\/-)-Ethyl 2-hydroxy-2-methylbutyrate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1640/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.974
Record name (+\/-)-Ethyl 2-hydroxy-2-methylbutyrate
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CAS No.

77-70-3
Record name 2-Hydroxy-2-methylbutyric acid ethyl ester
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Record name Ethyl 2-hydroxy-2-methylbutyrate
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Record name Butanoic acid, 2-hydroxy-2-methyl-, ethyl ester
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Record name Butanoic acid, 2-hydroxy-2-methyl-, ethyl ester
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Record name Ethyl 2-hydroxy-2-methylbutyrate
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Record name ETHYL 2-HYDROXY-2-METHYLBUTYRATE
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Record name (+/-)-Ethyl 2-hydroxy-2-methylbutyrate
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Advanced Synthetic Methodologies for Enantiopure Ethyl 2 Hydroxy 2 Methylbutanoate

Chemoenzymatic and Biocatalytic Synthesis Approaches

The pursuit of enantiomerically pure ethyl 2-hydroxy-2-methylbutanoate has led to the development of elegant synthetic routes that harness the power of enzymes, either in isolated form or within whole microbial cells. These biocatalytic methods offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemical synthesis.

Enzymatic Kinetic Resolution for Enantiomer Enrichment

Enzymatic kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This technique relies on the stereoselective action of enzymes, which preferentially catalyze the reaction of one enantiomer, leaving the other enriched.

Lipases are a class of enzymes that have proven to be particularly effective for the kinetic resolution of chiral alcohols and esters. In the context of this compound, lipases can be used in two primary modes: esterification of a racemic acid or hydrolysis of a racemic ester.

In lipase-catalyzed esterification, a racemic mixture of 2-hydroxy-2-methylbutanoic acid is reacted with ethanol (B145695). The lipase (B570770) selectively converts one enantiomer of the acid into its corresponding ethyl ester, allowing for the separation of the unreacted acid enantiomer from the newly formed ester. Conversely, in hydrolysis, a racemic mixture of this compound is treated with a lipase in an aqueous medium. The enzyme selectively hydrolyzes one ester enantiomer back to the corresponding acid, enabling the separation of the remaining unreacted ester enantiomer. For instance, the lipase-catalyzed esterification of racemic 2-hydroxy-3-methylbutanoic acid with ethanol can yield the (R)-enantiomer with greater than 90% enantiomeric excess (ee) under optimized conditions.

A two-step hydrolysis process using different lipases has also been explored for concentrating omega-3 polyunsaturated fatty acids, demonstrating the potential for sequential enzymatic reactions to achieve high product purity. nih.gov In this method, one lipase is used to remove monounsaturated fatty acids, followed by a second lipase to remove saturated fatty acids, thereby enriching the desired polyunsaturated fatty acids. nih.gov

The success of enzymatic kinetic resolution hinges on the specificity of the chosen enzyme for the substrate and its ability to distinguish between the two enantiomers (stereoselectivity). Lipases, such as those from Candida species, have demonstrated high stereoselectivity in the resolution of various chiral compounds. For example, lipase AK has been used for the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate, achieving an enantiomeric excess of up to 99%. researchgate.net

The "Ping-Pong Bi-Bi" mechanism is often proposed to describe the kinetics of lipase-catalyzed reactions, where the enzyme binds to the first substrate (e.g., the acid), releases a product (e.g., water), and then binds to the second substrate (e.g., the alcohol) to form the final ester product. nih.gov The substrate scope of lipases is broad, but the efficiency and stereoselectivity can be highly dependent on the specific structure of the substrate.

To maximize the efficiency and enantioselectivity of lipase-catalyzed resolutions, it is crucial to optimize various reaction parameters. These include temperature, pH, the choice of solvent, and the amount of enzyme used (enzyme loading).

For instance, in the synthesis of ethyl butyrate, lower temperatures were found to be more favorable for the esterification reaction. nih.gov The concentration of the substrate can also significantly impact the reaction outcome, with high concentrations sometimes leading to decreased yields. nih.gov The choice of solvent is also critical, as it can influence enzyme activity and stability. Organic solvents like n-hexane are often used in these reactions. nih.gov The immobilization of lipases on solid supports, such as magnetic nanoparticles, can enhance their stability and allow for easier recovery and reuse of the biocatalyst. nih.gov

ParameterOptimal Condition/ObservationSource
TemperatureLower temperatures can be favorable for esterification. nih.gov nih.gov
Substrate Conc.High concentrations can decrease esterification yields. nih.gov nih.gov
Enzyme LoadingIncreased enzyme concentration can increase esterification. nih.gov nih.gov
SolventOrganic solvents like n-hexane are commonly used. nih.gov nih.gov

Stereoselective Biocatalytic Reduction of Prochiral Ketones and β-Keto Esters

An alternative and often more efficient approach to obtaining enantiopure alcohols is the stereoselective reduction of a prochiral ketone or β-keto ester. In this method, a microorganism or an isolated enzyme (a ketoreductase or alcohol dehydrogenase) converts the achiral starting material directly into a single enantiomer of the desired alcohol. researchgate.net

A wide variety of microorganisms have been screened for their ability to perform stereoselective reductions. These include bacteria, yeasts, and fungi.

Marchantia polymorpha , a liverwort, represents an ancient lineage of land plants and possesses a simple auxin signaling pathway. nih.gov While research has focused on its auxin metabolism and ion channels, its potential as a biocatalyst for stereoselective reductions is an area for further exploration. nih.govnih.govbiorxiv.org

Klebsiella pneumoniae is a bacterium that has been investigated for its enzymatic capabilities. While specific studies on its use for the synthesis of this compound are not detailed in the provided context, the broader field of microbial reductions includes various bacterial species.

Actinobacteria are a phylum of bacteria known for producing a vast array of bioactive compounds and enzymes. researchgate.netfrontiersin.org Marine-derived Micromonospora and Streptomyces strains have shown the ability to reduce various α-keto esters to their corresponding α-hydroxy esters with high conversion ratios and excellent enantiomeric excess. researchgate.net The addition of certain compounds, like L-glutamate or sucrose, can significantly enhance the conversion rates. researchgate.net The genus Gordonia, a member of the actinobacteria, is known for its diverse metabolic capabilities, including the degradation of complex molecules. nih.govnih.gov Certain Gordonia strains can tolerate a wide range of pH and temperature, making them robust candidates for biocatalysis. nih.gov

The following table summarizes the findings from the screening of marine-derived actinomycetes for the reduction of α-keto esters:

Microbial StrainSubstrateAdditiveConversion (%)Enantiomeric Excess (ee, %)
Micromonospora sp. NBRC107096Ethyl pyruvate (B1213749)L-glutamateHighExcellent
Streptomyces tateyamensis NBRC105048Ethyl 3-methyl-2-oxobutyrateL-alanineHighExcellent

Data adapted from a study on the biocatalytic activity of marine-derived actinomycetes. researchgate.net

The stereoselective reduction of ethyl 2-oxo-4-phenylbutyrate to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for ACE inhibitors, has been successfully achieved using various microbial systems, including recombinant E. coli expressing carbonyl reductases. researchgate.netresearchgate.netnih.gov Optimization of reaction conditions such as temperature, substrate concentration, and the use of co-solvents is crucial for achieving high yields and optical purity. tpcj.org

Isolation, Purification, and Biochemical Characterization of Ketoreductases (KREDs) and other Carbonyl Reductases

The biocatalytic production of enantiopure alcohols relies heavily on the use of ketoreductases (KREDs) and other carbonyl reductases. These enzymes catalyze the stereoselective reduction of a prochiral ketone to a chiral alcohol.

A notable example is the isolation and purification of an enzyme from Klebsiella pneumoniae IFO 3319 that reduces ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate. nih.gov This enzyme, purified 250-fold through a series of chromatographic techniques, was identified as a monomeric protein with a molecular weight of approximately 31,000 and an isoelectric point of 6.2. nih.gov Its optimal activity for reduction was observed at pH 7.0 and 45°C, and it demonstrated a dependence on the cofactor NADPH. nih.gov The enzyme exhibits broad substrate specificity, effectively reducing various esters of 2-oxocycloalkane carboxylic acids and 2-methyl-3-oxobutanoic acid with high stereoselectivity. nih.gov

Aldo-keto reductases (AKRs) represent another significant class of enzymes used in these synthetic processes. rsc.org Found across nearly all phyla, AKRs are typically monomeric, soluble proteins that catalyze the NAD(P)H-dependent reduction of carbonyl groups. rsc.org Their catalytic mechanism is well-understood, involving a sequential binding of the cofactor and then the substrate, followed by hydride transfer from NAD(P)H to the carbonyl carbon. rsc.org A conserved catalytic tetrad of amino acid residues (Asp 50, Tyr 55, Lys 84, and His 117) is crucial for their function. rsc.org

The following table summarizes the biochemical properties of the characterized reductase from Klebsiella pneumoniae.

PropertyValue
Source Organism Klebsiella pneumoniae IFO 3319
Molecular Weight ~31,000 Da
Isoelectric Point (pI) 6.2
Optimal pH (Reduction) 7.0
Optimal Temperature 45°C
Cofactor Dependence NADPH
Km for ethyl 2-methyl-3-oxobutanoate 5.6 mM
Km for benzyl (B1604629) 2-methyl-3-oxobutanoate 12.5 mM
Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance and Stereocontrol

While naturally occurring enzymes offer a good starting point, their catalytic properties often require optimization for industrial applications. Enzyme engineering and directed evolution are powerful tools to enhance catalytic performance, stereoselectivity, and stability.

A prime example is the engineering of a thermostable aldo-keto reductase, Tm1743, from Thermotoga maritima. nih.gov The wild-type enzyme showed high efficiency in reducing ethyl 2-oxo-4-phenylbutyrate (EOPB) but with a preference for the (S)-enantiomer of the product, which is less desirable for certain pharmaceutical applications. nih.gov Through semi-rational design, guided by the crystal structure of the enzyme and molecular simulations, researchers identified key amino acid residues (Trp21 and Trp86) influencing enantioselectivity. nih.gov By creating "smart" libraries targeting these residues, they successfully engineered mutants with reversed and significantly improved enantioselectivity. nih.gov The W21S/W86E mutant, for instance, produced the desired (R)-enantiomer with 99.4% enantiomeric excess (ee). nih.gov

These protein engineering efforts have been instrumental in developing biocatalysts for the synthesis of key pharmaceutical intermediates. rsc.org For example, a variant of a Lactobacillus kefir KRED was developed for the production of (S)-licarbazepine, achieving >95% isolated yield and >99% ee. rsc.org

The table below highlights the improvements achieved through enzyme engineering of Tm1743.

Enzyme VariantPreferred EnantiomerEnantiomeric Excess (ee)Catalytic Efficiency (kcat/Km) (mM-1s-1)
Wild-Type Tm1743 (S)-EHPB76.5%-
W21S/W86E Mutant (R)-EHPB99.4%0.81
W21L/W118H Mutant (S)-EHPB99.6%0.12
Strategies for Efficient Cofactor Regeneration (e.g., NAD(P)H recycling systems)

A major economic and practical challenge in using KREDs for large-scale synthesis is the high cost of the required nicotinamide (B372718) cofactors (NAD(P)H). nih.govillinois.edu To overcome this, efficient in situ cofactor regeneration systems are essential. These systems recycle the oxidized cofactor (NAD(P)⁺) back to its reduced form (NAD(P)H), allowing for the use of catalytic amounts of the expensive cofactor.

Commonly used cofactor regeneration systems include:

Substrate-coupled regeneration: This is the simplest approach, where a large excess of a co-substrate, typically isopropanol, is added to the reaction. The KRED itself oxidizes the co-substrate, regenerating the cofactor. However, not all KREDs can effectively utilize isopropanol. rsc.org

Enzyme-coupled regeneration: In this system, a second enzyme and its corresponding substrate are added to the reaction mixture. Popular choices include glucose/glucose dehydrogenase (GDH) and formate/formate dehydrogenase (FDH). rsc.org These systems are highly efficient and can drive the reaction to completion. rsc.orgillinois.edu

Whole-cell systems: Using whole microbial cells that overexpress the desired KRED can be advantageous as the cells often have their own inherent cofactor regeneration machinery. rsc.org Co-expression of the KRED with a dehydrogenase like GDH within the same host can further enhance efficiency. rsc.org

Recent advancements have also explored the use of ethanol as a stoichiometric reductant, which is economically attractive and can serve a dual role as an organic cosolvent. nih.gov The thermodynamic favorability of this system can be enhanced by using an alcohol dehydrogenase and an aldehyde dehydrogenase, leading to a four-electron reduction process. nih.gov

Development and Application of Immobilized Biocatalyst Systems for Scalability and Reuse

For industrial-scale applications, the reusability and stability of the biocatalyst are critical factors. Immobilization of enzymes onto solid supports offers several advantages, including simplified product separation, enhanced stability, and the potential for continuous processing.

Various immobilization techniques have been explored, such as adsorption, covalent attachment, and entrapment. rsc.org For instance, a KRED was successfully immobilized using Lentikats PVA entrapment technology, retaining approximately 80% of its original activity in the asymmetric reduction of ethyl-2-methylacetoacetate. rsc.org In another study, adsorption was found to be a superior method for immobilizing a KRED, providing up to four times higher specific activity compared to other methods. rsc.org The immobilized enzyme demonstrated excellent stability over multiple reaction cycles in both aqueous and organic media. rsc.org

Biocatalytic Dynamic Kinetic Resolution Methodologies

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer. nih.gov This process combines the kinetic resolution of a racemic starting material by an enantioselective enzyme with an in situ racemization of the unreacted enantiomer.

In the context of producing chiral amino acids, a biocatalytic DKR approach has been developed using a thermophilic transaminase. nih.gov This enzyme can withstand the elevated temperatures and non-physiological pH required for the racemization of the starting α-keto acid, while simultaneously catalyzing the highly enantioselective transamination to the desired L-amino acid. nih.gov While this specific example focuses on amino acid synthesis, the principle of DKR is applicable to the synthesis of other chiral molecules, provided a suitable enzyme and racemization conditions can be identified. georgiasouthern.edu

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, asymmetric chemical synthesis provides a powerful alternative for producing enantiopure compounds.

Asymmetric Hydrogenation of Precursor Carbonyl Compounds

Asymmetric hydrogenation is a widely used method for the enantioselective reduction of prochiral ketones and esters. This technique employs chiral metal catalysts to deliver hydrogen to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the corresponding alcohol in excess.

Ruthenium and iridium complexes with chiral ligands are commonly used for the asymmetric hydrogenation of β-keto esters. rsc.orgsioc-journal.cnresearchgate.net For example, a porous organic polymer functionalized with a chiral BINAP ligand and loaded with ruthenium(II) has been shown to be an effective heterogeneous catalyst for the asymmetric hydrogenation of β-keto esters, demonstrating high activity, excellent enantioselectivity, and good recyclability. sioc-journal.cn Similarly, iridium catalysts bearing chiral ferrocenyl P,N,N-ligands have been developed for the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters with high enantioselectivities. rsc.orgresearchgate.net

The development of earth-abundant metal catalysts, such as those based on manganese, is also a growing area of research for asymmetric hydrogenation. nih.gov These catalysts offer a more sustainable alternative to precious metal catalysts and have shown remarkable ability to differentiate between minimally different alkyl groups on the substrate. nih.gov

Integration of Green Chemistry Principles in Synthetic Route Design

Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry aim to design processes that minimize environmental impact, reduce waste, and improve safety and efficiency.

Exploration of Sustainable Reaction Media and Solvent Alternatives

A major contributor to chemical waste is the use of volatile organic compounds (VOCs) as reaction solvents. nih.gov Research into the synthesis of this compound and similar compounds explores several greener alternatives. researchgate.net

Supercritical Fluids (scCO₂) : Supercritical carbon dioxide is a non-toxic, non-flammable medium. Its properties can be tuned by adjusting pressure and temperature. For hydrogenation, scCO₂ offers high miscibility with hydrogen gas, potentially increasing reaction rates. A significant advantage is that the catalyst and product can be easily separated by simply depressurizing the system, causing the CO₂ to return to its gaseous state. researchgate.netrsc.org

Ionic Liquids (ILs) : ILs are salts with melting points below 100 °C and have negligible vapor pressure, which reduces air pollution. They can be excellent solvents for many catalysts. However, concerns about their synthesis, potential toxicity, and biodegradability mean they must be chosen carefully. researchgate.netrsc.org

Water : As the most abundant and non-toxic solvent, water is an ideal green medium. However, its use is often hampered by the low solubility of many organic substrates and organometallic catalysts.

Solvent-Free Reactions : The most ideal scenario is to conduct a reaction "neat," without any solvent. This approach maximizes the concentration of reactants and completely eliminates solvent waste. While it can lead to significantly increased reaction rates, challenges related to mixing, heat transfer, and product isolation must be managed. nih.gov

Evaluation of Atom Economy and Waste Minimization in Synthetic Pathways

Atom Economy (AE), a concept developed by Barry Trost, is a fundamental metric of green chemistry. rsc.org It measures the efficiency with which atoms from the reactants are incorporated into the desired product.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% primescholars.com

An analysis of the primary synthetic routes to this compound reveals significant differences:

Asymmetric Hydrogenation :

Ethyl 2-oxo-2-methylbutanoate + H₂ → this compound

This is an addition reaction where all atoms from the reactants are incorporated into the final product. Therefore, the theoretical atom economy is 100% , representing the ideal in green synthesis. primescholars.com

Esterification (from the resolved acid) :

2-hydroxy-2-methylbutanoic acid + Ethanol → this compound + H₂O

This is a condensation reaction that produces water as a byproduct. The molecular weight of water is "wasted" in terms of the final product.

Calculation: AE = [146.18 / (118.13 + 46.07)] x 100% = 89.0%

While hydrogenation is superior in atom economy, a full environmental assessment (using metrics like the E-Factor) would also account for waste from solvents, energy consumption, and the synthesis and separation of the catalyst. nih.gov

Development of Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry is a paradigm shift from traditional batch processing and is a key enabling technology for green and sustainable manufacturing. nih.govrsc.org By pumping reactants through a reactor, often a tube or a packed bed containing an immobilized catalyst, continuous-flow systems offer numerous advantages:

Superior Safety : Small reactor volumes and excellent heat dissipation minimize the risks associated with exothermic reactions or hazardous reagents.

Enhanced Control and Consistency : Precise control over reaction parameters (temperature, pressure, residence time) leads to higher yields and more consistent product quality.

Facile Automation and Scalability : Flow systems are readily automated and can be scaled up by running the process for longer or by using multiple reactors in parallel ("numbering-up").

Efficient Catalyst Use : Expensive chiral catalysts, like Ru-BINAP, can be immobilized in a packed-bed reactor. This allows the product to flow out continuously while the catalyst is retained and reused for extended periods, drastically reducing costs and metal waste. scielo.brwhiterose.ac.uk

For the synthesis of enantiopure this compound, a flow process could involve pumping a solution of ethyl 2-oxo-2-methylbutanoate and hydrogen gas through a heated column packed with a supported chiral catalyst, providing a highly efficient, safe, and sustainable production method. scielo.br

Mechanistic Investigations of Reactions Involving Ethyl 2 Hydroxy 2 Methylbutanoate

Ester Reactivity and Transformation Pathways

The reactivity of the ester group in ethyl 2-hydroxy-2-methylbutanoate is dominated by nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. libretexts.org

Nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent departure of the ethoxy leaving group regenerates the carbonyl double bond and yields a new carboxylic acid derivative. libretexts.org The stability of the tertiary hydroxyl group can influence the reaction environment, but the core mechanistic principles remain consistent.

Hydrolysis of this compound cleaves the ester bond to yield 2-hydroxy-2-methylbutanoic acid and ethanol (B145695). hmdb.ca This transformation can be achieved through both chemical and biological catalysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, the reaction proceeds via a well-established mechanism. The process is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule, followed by deprotonation of the carbonyl, yield the final carboxylic acid product, 2-hydroxy-2-methylbutanoic acid. libretexts.org This reaction is reversible, and the principles are mirrored in the reverse reaction, Fischer esterification. libretexts.org Kinetic studies on related compounds under acidic conditions can be used to determine reaction parameters like activation energy.

Enzymatic Hydrolysis: Biocatalytic hydrolysis offers a mild and often stereoselective alternative to chemical methods. Enzymes such as esterases and lipases are known to catalyze the hydrolysis of esters. These enzymes utilize a catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in their active site. The reaction proceeds through the formation of an acyl-enzyme intermediate. The serine hydroxyl group acts as the nucleophile, attacking the ester's carbonyl carbon. This is followed by the release of the alcohol (ethanol) and subsequent hydrolysis of the acyl-enzyme intermediate to release the carboxylic acid and regenerate the free enzyme. This method is particularly relevant in biological systems and for the synthesis of chiral molecules. nih.gov

Alcoholysis: This process, also known as transesterification, involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule replacing water as the incoming nucleophile. This results in the substitution of the original ethoxy group with a new alkoxy group, forming a different ester of 2-hydroxy-2-methylbutanoic acid.

Aminolysis: The reaction with ammonia (B1221849) or a primary or secondary amine (R-NH₂ or R₂NH) leads to the formation of an amide, specifically 2-hydroxy-2-methylbutanamide. The direct reaction is possible as amines are effective nucleophiles. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. Proton transfer and subsequent elimination of the ethoxide leaving group yield the amide product. Unlike the reaction of amines with carboxylic acids, which first results in a highly unreactive ammonium (B1175870) carboxylate salt, the reaction with the ester proceeds more readily towards the amide. libretexts.org

Table 1: Nucleophilic Acyl Substitution Reactions

Reaction TypeNucleophileReagents/CatalystsProduct
Acid-Catalyzed HydrolysisWaterH₃O⁺ (e.g., H₂SO₄/H₂O)2-hydroxy-2-methylbutanoic acid
Enzymatic HydrolysisWaterLipases, Esterases2-hydroxy-2-methylbutanoic acid
AlcoholysisAlcohol (R'-OH)Acid or Base CatalystEthyl' 2-hydroxy-2-methylbutanoate
AminolysisAmine (R'-NH₂)Amine2-hydroxy-2-methyl-N-R'-butanamide

The presence of both a tertiary alcohol and an ester group allows for distinct redox transformations, although the reactivity of the tertiary alcohol is limited compared to its primary or secondary counterparts.

The hydroxyl group in this compound is tertiary, meaning the carbon atom bearing the -OH group is bonded to three other carbon atoms and has no hydrogen atoms attached. Consequently, it is resistant to oxidation under conditions that readily oxidize primary or secondary alcohols (e.g., PCC, Swern oxidation). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under harsh conditions (e.g., heat, strong acid) can cause oxidative cleavage of the carbon-carbon bonds, leading to the decomposition of the molecule rather than controlled oxidation to a ketone. Therefore, selective oxidation of the tertiary hydroxyl group without skeletal rearrangement is generally not a feasible transformation pathway.

In contrast to the hydroxyl group, the ester functionality can be selectively reduced. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation. libretexts.org Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the LiAlH₄ onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding, after an acidic workup, the final product: 2-methylbutane-1,2-diol. libretexts.org

Table 2: Redox Reactions of Functional Groups

Functional GroupReaction TypeReagentsProductMechanistic Notes
Tertiary HydroxylOxidationStrong Oxidants (e.g., KMnO₄)C-C Bond Cleavage ProductsThe tertiary alcohol is resistant to standard oxidation. Harsh conditions lead to degradation.
EsterReductionStrong Reducing Agents (e.g., LiAlH₄)2-methylbutane-1,2-diolProceeds via a two-step hydride addition, with an intermediate aldehyde that is rapidly reduced.

Stereoselective Reactions and Chiral Integrity Maintenance

The synthesis of specific stereoisomers of α-hydroxy esters like this compound is of significant interest due to the distinct biological and sensory properties of each enantiomer. While research specifically detailing the stereoselective reactions and chiral integrity maintenance of this compound is limited, principles can be drawn from studies on closely related chiral molecules. The focus of these methodologies is to control the formation of the chiral center at the C2 position, ensuring high enantiomeric excess (ee).

A key strategy for producing chiral α-hydroxy acids, the precursors to their corresponding esters, is through biocatalytic methods. For instance, the stereoselective synthesis of (S)-2-hydroxy-2-methylbutyric acid has been achieved using "thio-disguised" precursor ketones and hydroxynitrile lyase (HNL) enzymes. nih.gov In this process, masked equivalents of 2-butanone (B6335102), such as 3-tetrahydrothiophenone and 4-phenylthiobutan-2-one, are converted into their corresponding cyanohydrins with high enantioselectivity. nih.gov Subsequent hydrolysis and desulfurization yield the final (S)-2-hydroxy-2-methylbutyric acid with an impressive 99% ee, demonstrating the power of biocatalysis in maintaining chiral integrity. nih.gov

Interestingly, the choice of enzyme can be critical and sometimes yield unexpected results. When the (R)-selective HNL from Prunus amygdalus was used with 3-tetrahydrothiophenone, it still produced the (S)-cyanohydrin, albeit with a lower ee of 62%. nih.gov This highlights the complexity of enzyme-substrate interactions, which can be elucidated through molecular modeling to understand the basis for stereochemical outcomes. nih.gov

The table below summarizes the results from the biocatalytic synthesis of precursors for (S)-2-hydroxy-2-methylbutyric acid.

PrecursorEnzyme SourceProductYield (%)ee (%)
3-TetrahydrothiophenoneHevea brasiliensis (HNL)Cyanohydrin 57991
4-Phenylthiobutan-2-oneHevea brasiliensis (HNL)Cyanohydrin 89596
3-TetrahydrothiophenonePrunus amygdalus (HNL)Cyanohydrin 5-62
Data sourced from Fechter et al. (2007) nih.gov

These biocatalytic approaches underscore a powerful method for establishing and preserving the chirality essential for producing enantiomerically pure compounds like the individual enantiomers of this compound.

Thermal Decomposition Studies and Kinetics

The thermal stability and decomposition pathways of this compound are dictated by its structure as a β-hydroxy ester. While direct kinetic studies on this specific compound are not prominent in the literature, extensive research on analogous β-hydroxy esters, such as ethyl 3-hydroxy-3-methylbutanoate (B1233616), provides a robust framework for understanding its thermal behavior. acs.org The gas-phase thermolysis of these esters is typically a clean, unimolecular elimination reaction that proceeds through a cyclic transition state, characteristic of a retro-ene reaction. acs.orgresearchgate.net

This type of reaction is homogeneous and follows first-order kinetics. The rate of decomposition is influenced by the substitution pattern on the α- and β-carbons. Theoretical studies on a range of ethyl β-hydroxycarboxylates show that the energy barriers for the reaction are sensitive to the electronic and steric effects of the substituents. acs.org

Pyrolysis Kinetics and Identification of Decomposition Products

The pyrolysis of this compound is predicted to proceed via a unimolecular, first-order elimination. The primary decomposition products are expected to be 2-butanone and ethyl formate, resulting from the cleavage of the Cα-Cβ bond and intramolecular hydrogen transfer. This is analogous to the thermal decomposition of similar β-hydroxy compounds which yield a ketone and an aldehyde or ester. researchgate.net

Kinetic studies on the pyrolysis of the closely related ethyl 3-hydroxy-3-methylbutanoate have been performed, providing insight into the expected reaction rates. acs.org The Arrhenius parameters for the decomposition of various β-hydroxy esters have been determined experimentally and computationally. For example, theoretical studies on the thermolysis of 2-methylbutyraldehyde, a related carbonyl compound, have been conducted to understand its decomposition channels, which include retro-ene reactions alongside C-C bond cleavage. researchgate.net

The expected primary products from the pyrolysis of this compound are detailed in the table below.

ReactantPrimary Decomposition ProductsReaction Type
This compound2-Butanone + Ethyl FormateRetro-ene Reaction

At higher temperatures, secondary decomposition reactions of the primary products may occur. researchgate.net

Theoretical Characterization of Transition States in Thermal Reactions

The thermal decomposition of this compound and related β-hydroxy esters proceeds through a well-defined cyclic transition state. acs.org Theoretical studies, often employing computational methods like MP2 and Density Functional Theory (DFT), have been used to characterize the geometry and energetics of these transition states. acs.orgresearchgate.net

For the gas-phase elimination of ethyl β-hydroxycarboxylates, the mechanism involves a six-membered cyclic transition state. In this state, the hydroxyl hydrogen is transferred to the carbonyl oxygen of the ester group, while the Cα-Cβ bond cleaves and a C=C double bond forms concertedly. However, for a tertiary alcohol like this compound, the decomposition pathway is slightly different, leading to a ketone and a different ester via a similar cyclic arrangement. The transition state involves the hydroxyl hydrogen interacting with the ester's carbonyl oxygen, facilitating the cleavage of the C-O ester bond and the Cα-Cβ bond.

Key features of the transition state, derived from theoretical studies on analogous systems, include:

A non-planar, six-membered ring structure.

Significant elongation of the breaking Cα-Cβ and O-H bonds.

Partial formation of the new C=O (ketone) and H-O (ester) bonds.

The synchronicity of the reaction, which describes the relative timing of bond-breaking and bond-forming events, can be analyzed using methods like Wiberg bond indices. researchgate.net For many retro-ene reactions of this type, the process is found to be largely synchronous and concerted. researchgate.net The calculated activation energies from these theoretical models generally show good agreement with experimental data for related compounds. acs.orgresearchgate.net

Gas-Phase Elimination Mechanisms

The dominant mechanism for the gas-phase thermal decomposition of this compound is a unimolecular elimination reaction, specifically a type of retro-ene reaction. acs.org This intramolecular process involves a six-membered cyclic transition state, which leads to the formation of thermodynamically stable products without the involvement of radical species in the primary step.

The mechanism can be depicted as follows:

The ester adopts a conformation where the hydroxyl group's hydrogen atom can approach the carbonyl oxygen of the ester functionality.

A concerted electronic rearrangement occurs within a six-membered ring structure. The hydroxyl proton is transferred to the carbonyl oxygen.

Simultaneously, the Cα-Cβ single bond cleaves.

This process results in the formation of two smaller, stable molecules: 2-butanone and ethyl formate.

This pathway is energetically favorable compared to homolytic bond fission to form radicals, especially at moderate pyrolysis temperatures. Theoretical studies on the thermolysis of various β-hydroxy aldehydes and esters support this type of concerted, cyclic mechanism as the lowest energy pathway for decomposition. acs.orgresearchgate.net

Advanced Analytical Methodologies for Stereochemical and Quantitative Analysis

Chiral Chromatographic Techniques for Enantiomer Resolution

Chiral chromatography is a cornerstone for separating enantiomers, which are non-superimposable mirror-image molecules. These techniques are essential as enantiomers often exhibit different biological activities and sensory properties.

Chiral Gas Chromatography (GC) for Enantiomer Separation and Quantification

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of the enantiomers of volatile compounds such as ethyl 2-hydroxy-2-methylbutanoate. This method allows for the determination of the enantiomeric ratio, which can be crucial in applications like flavor analysis and quality control.

The success of chiral GC separation hinges on the selection and optimization of the chiral stationary phase (CSP). For the analysis of this compound and similar compounds, cyclodextrin-based CSPs are widely utilized. gcms.czsci-hub.se Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include guest molecules in their hydrophobic cavity. wvu.edusigmaaldrich.com The separation of enantiomers is achieved through differential interactions between the enantiomers and the chiral selectors of the stationary phase. wvu.edu

Derivatized cyclodextrins, such as those with alkyl or other functional groups, can enhance the enantiomeric resolution for various classes of compounds. gcms.cz For instance, a γ-cyclodextrin phase has been successfully used to separate the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) in wine samples. oeno-one.euresearchgate.netoeno-one.eu The choice of the specific cyclodextrin (B1172386) derivative and the operational parameters of the GC system, such as temperature programming and carrier gas flow rate, are critical for achieving optimal separation. mdpi.com

Table 1: Examples of Chiral Stationary Phases for GC Analysis

Chiral Stationary Phase Type Common Applications Key Interaction Mechanisms
Cyclodextrin Derivatives (e.g., β-cyclodextrin, γ-cyclodextrin) Separation of a wide range of chiral compounds including esters, alcohols, and ketones. Inclusion complexation, hydrogen bonding, dipole-dipole interactions. wvu.edu
Amino Acid Derivatives (e.g., CP-Chirasil-L-Val) Enantiomeric separation of amino acids and other compounds after derivatization. sci-hub.se Hydrogen bonding, steric interactions.

This table provides an overview of common chiral stationary phases used in gas chromatography.

To quantify the separated enantiomers, chiral GC is commonly coupled with detectors like the Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Flame Ionization Detection (FID): FID is a robust and widely used detector that provides a signal proportional to the mass of carbon entering the flame. It is known for its high sensitivity and wide linear range, making it suitable for the quantification of organic compounds like this compound.

Mass Spectrometry (MS): Coupling chiral GC with MS (GC-MS) offers the dual advantage of separation and structural identification. The mass spectrometer provides information about the mass-to-charge ratio of the ionized fragments of the eluted compounds, which aids in their definitive identification. nih.gov This is particularly useful in complex matrices where co-elution with other compounds might occur. Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed to enhance sensitivity and selectivity for target analytes. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of chiral compounds, particularly for those that are less volatile or thermally labile. tandfonline.com The separation principle is similar to chiral GC, relying on the differential interaction of enantiomers with a chiral stationary phase. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used in chiral HPLC. nih.gov The selection of the mobile phase, which can be a normal-phase (non-polar organic solvents) or reversed-phase (aqueous-organic mixtures) system, is crucial for achieving the desired separation. nih.gov While specific applications of chiral HPLC for this compound are less documented in the provided search results, the technique's broad applicability to chiral esters makes it a relevant analytical option. tandfonline.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide invaluable information about the molecular structure and purity of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule, allowing for the confirmation of the structure of this compound. nih.gov

For the assessment of enantiomeric purity, chiral solvating agents or chiral derivatizing agents can be used in conjunction with NMR. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that have distinct NMR spectra. This allows for the quantification of the individual enantiomers in a mixture.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl 2-hydroxy-3-methylbutanoate
(R)-Ethyl 2-hydroxy-3-methylbutanoate
(S)-Ethyl 2-hydroxy-3-methylbutanoate
Ethyl 2-methyl-3-oxobutanoate
Ethyl (2R,3S) 3-hydroxy-2-methylbutanoate
Limonene
Styrene oxide
Camphor
Isoborneol
α-Terpineol
α-Ionone
Methyl nilate
Methyl 2-methylbutanoate
Methyl anti-3-hydroxy-2-methylbutanoate
Methyl (+)-(S)-2-methylbutanoate
Methyl (−)-(2R,3R)-3-hydroxy-2-methylbutanoate
Nilic acid
2-Pentanol
1,2-Propanediol
2-Hydroxy fatty acids
Mianserin

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. This level of precision is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

When subjected to electron ionization (EI) in a mass spectrometer, this compound undergoes characteristic fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. Common fragmentation patterns for esters involve the cleavage of bonds adjacent to the carbonyl group. For this compound, key fragmentation pathways would include the loss of an ethyl group (-CH₂CH₃) or an ethoxy group (-OCH₂CH₃). While a detailed fragmentation analysis for this specific compound is not extensively published, general principles of ester and tertiary alcohol fragmentation apply. The molecular ion peak ([M]⁺) for this compound (C₇H₁₄O₃) would be observed at a mass-to-charge ratio (m/z) of 146.18. However, the molecular ion peak for alcohols can be weak or absent. libretexts.org

In a study on a related compound, ethyl 2-hydroxy-3-methylbutanoate, selected ion monitoring (SIM) was used, focusing on specific ions: m/z 55, 69, 73, 76, 83, 87, 101, and 104 for its quantification. oeno-one.eu This targeted approach enhances sensitivity and selectivity for the analyte of interest within a complex mixture.

Hyphenated Techniques for Comprehensive Analysis

To fully characterize the sensory impact and concentration of this compound, hyphenated analytical techniques that couple the separation power of gas chromatography with the sensitivity of olfactometry and mass spectrometry are employed.

In a GC-O analysis, the effluent from the GC column is split, with one portion directed to a standard detector (like a flame ionization detector or mass spectrometer) and the other to a sniffing port. A trained sensory panelist or "sniffer" then evaluates the odor of each eluting compound, noting its character and intensity. mdpi.com

For this compound, which is known for its fruity and caramel-like aroma, GC-O can determine its specific contribution to the aroma of a product. pherobase.com For instance, in the analysis of wine, a panel of trained judges performed GC-O analyses on reference compounds to ensure their olfactory purity before further sensory tests. researchgate.net While a racemic mixture of a similar compound, ethyl 2-hydroxy-3-methylbutanoate, was described with artificial aromas like candy, strawberry, pineapple, and kiwifruit notes, the (R)-enantiomer had a heavier fruity odor, and the (S)-form was characterized by "red fruits," "pineapple," and "green apple" descriptors. oeno-one.eu This highlights the ability of GC-O to distinguish between the subtle aroma nuances of different stereoisomers.

Quantitative Method Development and Validation

Accurate quantification of this compound is essential for understanding its impact on flavor and for quality control purposes. The development and validation of robust quantitative methods are therefore of paramount importance.

The use of an internal standard (IS) is a common and effective strategy to ensure accurate and precise quantification in chromatographic analysis. nih.gov An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the calibration standards and the unknown samples. nih.gov By comparing the response of the analyte to the response of the internal standard, any variations in sample preparation, injection volume, or instrument response can be compensated for.

In the quantitative analysis of a related compound, ethyl 2-hydroxy-3-methylbutanoate in wine, octan-3-ol was used as an internal standard. oeno-one.euresearchgate.netoeno-one.eu A 100 mL wine sample was spiked with 20 μL of the internal standard solution (octan-3-ol at 1.04 g/L in ethanol) before extraction. researchgate.net This approach helps to correct for any loss of the analyte during the sample preparation steps, leading to more reliable quantitative results. researchgate.net

Method validation involves establishing key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and reproducibility.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the resulting calibration curve.

Reproducibility: Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under different conditions (e.g., by different analysts, on different instruments, or on different days).

For the enantiomers of the related compound ethyl 2-hydroxy-3-methylbutanoate, the detection thresholds were determined in different matrices. oeno-one.eu In water, the detection threshold for the (R)-form was 4 µg/L and for the (S)-form was 1.5 µg/L. In red wine, these values were significantly higher, at 51 mg/L and 21 mg/L, respectively. researchgate.netoeno-one.eu This demonstrates the significant influence of the sample matrix on the detectability of the compound.

The analysis of this compound in complex matrices such as food and biological samples presents unique challenges due to the presence of interfering compounds. nih.gov These matrix components can affect the accuracy and precision of the analysis, a phenomenon known as the "matrix effect." nih.gov

In food analysis, particularly in beverages like wine, sample preparation is a critical step to isolate the analyte of interest and remove interfering substances. For the analysis of ethyl 2-hydroxy-3-methylbutanoate in wine, a liquid-liquid extraction with dichloromethane (B109758) was employed. oeno-one.euresearchgate.net The organic phases were then combined, dried, and concentrated before injection into the GC-MS system. oeno-one.euresearchgate.net

The concentrations of ethyl 2-hydroxy-3-methylbutanoate have been quantified in various wines. oeno-one.eu Levels were generally higher in red wines compared to white wines of the same age. oeno-one.eu The maximum concentrations found were 314 µg/L in red wine and 164 µg/L in white wine. oeno-one.eu These quantitative findings are crucial for understanding the factors that influence the formation of this compound and its contribution to the final product's aroma.

Table of Research Findings for Ethyl 2-hydroxy-3-methylbutanoate (a related compound)

ParameterMatrix(R)-Enantiomer(S)-EnantiomerTotal ConcentrationReference
Detection Threshold Water4 µg/L1.5 µg/L- researchgate.netoeno-one.eu
Detection Threshold Red Wine51 mg/L21 mg/L- researchgate.netoeno-one.eu
Max. Concentration Red Wine-5.6 µg/L (in a 1981 vintage)314 µg/L (in a 2004 vintage) oeno-one.euoeno-one.eu
Max. Concentration White Wine--164 µg/L (in a 2004 vintage) oeno-one.eu

Theoretical and Computational Chemistry Studies of Ethyl 2 Hydroxy 2 Methylbutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. For ethyl 2-hydroxy-2-methylbutanoate, methods like Density Functional Theory (DFT) would be employed to model its electronic structure, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. These calculations provide a basis for predicting how the molecule will interact with other chemical species.

The synthesis and reactions of esters, such as the Fischer-Speier esterification, are well-studied, and computational chemistry offers a molecular-level view of these processes. mdpi.commasterorganicchemistry.com For a reaction like the acid-catalyzed esterification to form this compound, or its hydrolysis, a reaction pathway energy profile can be calculated. This profile maps the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. oit.edu

A typical acid-catalyzed esterification mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the alcohol on the activated carbonyl carbon.

Proton transfer to one of the hydroxyl groups.

Elimination of a water molecule.

Deprotonation to yield the final ester. masterorganicchemistry.com

Table 1: Hypothetical Energy Profile Data for Acid-Catalyzed Esterification of 2-hydroxy-2-methylbutanoic acid with Ethanol (B145695)

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
1Reactants (Acid + Alcohol)0
2Protonated Carboxylic Acid+5
3Transition State 1 (Alcohol Attack)+15
4Tetrahedral Intermediate+8
5Transition State 2 (Water Elimination)+20
6Products (Ester + Water)-5
Note: This table is illustrative and based on general principles of esterification reactions. Actual values would require specific DFT calculations for this compound.

Transition states are fleeting, high-energy structures that cannot be isolated experimentally but can be precisely characterized using computational methods. For the reactions involving this compound, such as its formation or hydrolysis, the geometry and energy of each transition state are crucial for a complete mechanistic understanding. ic.ac.uk

Computational chemists use algorithms to locate these saddle points on the potential energy surface. The geometry of a transition state reveals the specific arrangement of atoms as bonds are being formed and broken. For example, in the transition state for the nucleophilic attack of ethanol on the protonated 2-hydroxy-2-methylbutanoic acid, one would expect to see an elongated C-O bond as the new bond forms and a pyramidalization of the carbonyl carbon. researchgate.net The energy of the transition state, relative to the reactants, is the activation energy, a key parameter in chemical kinetics. Studies on ester hydrolysis have shown that the transition state can be stabilized by factors such as solvent effects and the nature of the catalyst. ic.ac.ukarkat-usa.orgresearchgate.net

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a dynamic view of molecular behavior, accounting for temperature, solvent effects, and conformational flexibility. acs.org

This compound, being an ester, can be a substrate for various enzymes, particularly hydrolases like lipases and esterases. Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to the active site of an enzyme. nih.gov This is followed by molecular dynamics simulations to study the stability of the enzyme-substrate complex and the dynamics of the interactions. acs.org

For this compound, a docking study with an enzyme like Candida antarctica lipase (B570770) B (CALB) would involve placing the ester molecule into the enzyme's active site in various possible conformations and orientations. The most favorable binding poses are identified based on a scoring function that estimates the binding affinity. These studies often reveal key interactions, such as hydrogen bonds between the ester's hydroxyl or carbonyl group and amino acid residues in the active site, as well as hydrophobic interactions. nih.gov MD simulations can then show how these interactions evolve over time, providing insights into the mechanism of enzymatic catalysis. acs.org

Table 2: Hypothetical Docking Results for this compound with a Hydrolase

Enzyme Active Site ResidueInteraction TypeDistance (Å)
SerineHydrogen Bond (with C=O)2.1
HistidineHydrogen Bond (with -OH)2.5
LeucineHydrophobic Interaction3.8
ValineHydrophobic Interaction4.0
Note: This table is illustrative. Actual interactions and distances would be determined from specific docking and MD simulations.

Since this compound possesses a chiral center at the C2 position, it exists as two enantiomers: (R)-ethyl 2-hydroxy-2-methylbutanoate and (S)-ethyl 2-hydroxy-2-methylbutanoate. These enantiomers can have different biological activities and sensory properties. Conformational analysis, using computational methods, is essential to understand the three-dimensional shapes these enantiomers can adopt and their relative energies. numberanalytics.com

Computational methods, often starting with a molecular mechanics force field followed by higher-level quantum mechanical calculations, can be used to perform a systematic search for all possible stable conformations (conformers) of each enantiomer. nih.gov The results of such an analysis would provide the geometries of the low-energy conformers and their relative populations based on the Boltzmann distribution. This information is critical for understanding how the enantiomers might interact differently with other chiral molecules, such as the active sites of enzymes or olfactory receptors. beilstein-journals.org

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them. frontiersin.org

For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. nih.govacs.org The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. researchgate.net These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound or to help in the assignment of experimental spectra. nih.gov

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. spectroscopyonline.com This computational spectrum can aid in the interpretation of experimental IR spectra by assigning specific absorption bands to particular vibrational modes of the molecule, such as the characteristic C=O and O-H stretching frequencies. libretexts.org For a related molecule, 2-hydroxy-2-methyl-1-phenylpropan-1-one, computational studies have shown excellent agreement between experimental and simulated IR spectra. beilstein-journals.org

Computational Simulations of NMR and Mass Spectrometry Data

Detailed computational studies simulating the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are not extensively available in published literature. However, various chemical databases provide computed or predicted spectral information based on established computational methods.

For instance, databases like the Human Metabolome Database (HMDB) offer predicted ¹H NMR spectra for related compounds, which can provide an approximation of the expected chemical shifts and splitting patterns. These predictions are typically generated using software that employs empirical rules and quantum mechanical calculations to estimate the magnetic environment of each proton.

Similarly, while specific computational simulations of the mass spectrum of this compound are not published, its mass spectrum can be predicted based on standard fragmentation rules for esters and tertiary alcohols. The NIST WebBook provides experimental mass spectra for isomers like ethyl 3-hydroxy-3-methylbutanoate (B1233616), which can offer insights into potential fragmentation pathways. nist.gov A study on ethyl 2-hydroxy-3-methylbutanoate (B1261901) enantiomers utilized mass spectrometry in electron impact mode at 70 eV with selected ion monitoring (SIM) to identify specific ions, a technique that could be theoretically modeled. oeno-one.euoeno-one.eu

Public chemical databases such as PubChem provide a range of computed descriptors for this compound, which are foundational for any computational simulation. nih.gov

Table 1: Computed Descriptors for this compound

PropertyValueSource
IUPAC NameThis compoundPubChem nih.gov
Molecular FormulaC₇H₁₄O₃PubChem nih.gov
Molecular Weight146.18 g/mol PubChem nih.gov
InChIInChI=1S/C7H14O3/c1-4-7(3,9)6(8)10-5-2/h9H,4-5H2,1-3H3PubChem nih.gov
InChIKeyKIYWRWLZHQZKKD-UHFFFAOYSA-NPubChem nih.gov
Canonical SMILESCCC(C)(C(=O)OCC)OPubChem nih.gov
XLogP3-AA0.9PubChem nih.gov
Polar Surface Area46.53 ŲFooDB foodb.ca

This table is generated from data available in public chemical databases and does not represent the output of a dedicated computational simulation study.

Biological and Biochemical Research Aspects of Ethyl 2 Hydroxy 2 Methylbutanoate

Role in Metabolic Pathways and Biotransformation

The metabolic relevance of ethyl 2-hydroxy-2-methylbutanoate is primarily understood through its acid precursor, 2-hydroxy-2-methylbutanoic acid. medchemexpress.comnih.gov This precursor links the compound to the essential pathways responsible for breaking down branched-chain amino acids.

Involvement in Branched-Chain Amino Acid (BCAA) Catabolism Pathways

This compound is metabolically linked to the catabolism of the branched-chain amino acid isoleucine. The initial steps in the breakdown of BCAAs like leucine, isoleucine, and valine involve their conversion into corresponding branched-chain α-keto acids (BCKAs). nih.govmdpi.com

Specifically, in the isoleucine pathway, the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), catalyzes the condensation of pyruvate (B1213749) and 2-ketobutyrate. unl.edumedchemexpress.comwikipedia.org This reaction forms an intermediate, 2-aceto-2-hydroxybutyrate, which is a direct precursor in the synthesis of 2-hydroxy-2-methylbutanoic acid. researchgate.net The presence of 2-hydroxy-2-methylbutanoic acid has been associated with conditions related to BCAA metabolism, such as maple syrup urine disease. medchemexpress.commedchemexpress.com The ester, this compound, is subsequently formed by the esterification of this acid with ethanol (B145695), a common process in biological systems where ethanol is present.

Enzymatic Conversion and Identification of Related Metabolites

The primary biotransformation involving this compound is its reversible conversion to its constituent acid and alcohol, a reaction governed by esterase enzymes.

Table 1: Enzymatic Conversions of this compound
Reaction TypeSubstrate(s)Enzyme ClassProduct(s)
HydrolysisThis compound, WaterEsterase2-hydroxy-2-methylbutanoic acid, Ethanol
Esterification (Synthesis)2-hydroxy-2-methylbutanoic acid, EthanolEsterase (in low water activity)This compound, Water

Esterases, which are prevalent in microorganisms like lactic acid bacteria (LAB) and yeasts, catalyze both the hydrolysis (breakdown) and synthesis of esters. researchgate.netacademicjournals.org In aqueous environments, these enzymes typically favor the hydrolysis of this compound into 2-hydroxy-2-methylbutanoic acid and ethanol. Conversely, under conditions of low water activity, the same enzymes can catalyze the synthesis of the ester from the acid and alcohol. academicjournals.org The primary related metabolites are therefore its acid precursor and ethanol.

Biosynthetic Origins and Mechanisms in Biological Systems

The formation of this compound is largely attributed to microbial activity, particularly in fermented environments where both the acid precursor and ethanol are available.

Elucidation of Microbial Biosynthesis Pathways in Fermentation Systems

This compound is understood to be a product of microbial metabolism during fermentation. Yeasts and certain bacteria, including lactic acid bacteria, are key producers of this and similar compounds. asm.orgoeno-one.eu The biosynthetic pathway involves two main stages:

Formation of the Acid Precursor: Microorganisms generate 2-hydroxy-2-methylbutanoic acid through the isoleucine catabolism pathway. researchgate.net

Esterification: In the presence of ethanol, a major product of yeast fermentation, microbial esterases catalyze the formation of the final ethyl ester. nih.gov

The production of related branched-chain ethyl esters has been observed to increase during the aging of fermented beverages like wine, suggesting that this esterification process can continue post-fermentation. oeno-one.eu

Table 2: Microbial Biosynthesis of this compound
Precursor(s)Key Enzyme(s)Producing Organisms (Examples)Final Product
Pyruvate, 2-KetobutyrateAcetolactate Synthase (ALS)Yeast, Bacteria2-aceto-2-hydroxybutyrate
2-hydroxy-2-methylbutanoic acid, EthanolEsteraseLactic Acid Bacteria, YeastThis compound

Identification and Characterization of Key Enzymes (e.g., Lactic Acid Bacteria Esterases, Ketoreductases)

Two main classes of enzymes are central to the biosynthesis of this compound:

Lactic Acid Bacteria Esterases: LAB possess a variety of esterases that are crucial for flavor development in fermented foods. researchgate.netacademicjournals.org These enzymes have been shown to synthesize fruity ethyl esters, and their activity is often dependent on the availability of precursor acids and alcohols. asm.orgnih.gov The esterases from species like Lactobacillus plantarum can effectively produce ethyl esters, contributing to the sensory profile of products like sourdough and cheese. academicjournals.orgasm.org

Ketoreductases (KREDs): While the primary natural route involves the BCAA pathway, an alternative and widely researched synthetic route involves the use of ketoreductases. These enzymes catalyze the stereoselective reduction of a keto group to a hydroxyl group. researchgate.net In this context, a KRED could reduce the precursor ethyl 2-keto-2-methylbutanoate to form this compound. Engineered KREDs are highly valued in biotechnology for their ability to produce specific enantiomers of chiral alcohols with high purity, a process that is well-documented for structurally similar β-hydroxy esters. rsc.orgrsc.org

Research into Enantioselective Biological Recognition and Activity

This compound possesses a chiral center at the C2 position, meaning it can exist as two different stereoisomers (enantiomers): (R)-ethyl 2-hydroxy-2-methylbutanoate and (S)-ethyl 2-hydroxy-2-methylbutanoate.

While specific research on the enantioselective recognition of this particular compound is limited, extensive studies on closely related molecules, such as ethyl 2-hydroxy-3-methylbutanoate (B1261901), provide significant insights. oeno-one.eu Research on this related ester in wine demonstrated that microbial production is highly enantioselective, with the R-enantiomer being predominantly formed by yeasts and lactic acid bacteria. oeno-one.eu

This biological preference is due to the stereospecificity of the enzymes involved in biosynthesis. Ketoreductases, for example, are well-known for their ability to produce a single enantiomer of a chiral alcohol from a prochiral ketone precursor with very high enantiomeric excess. researchgate.netrsc.orgnih.gov Such enantioselectivity is critical in many biological systems where different enantiomers can have distinct activities or sensory properties, such as aroma profiles. The development of chiral catalysts for the synthesis of α-hydroxy esters is an active area of research, underscoring the importance of stereochemistry in these molecules. wikipedia.org

Differential Biological Activities and Stereospecific Interactions of (R)- and (S)-Enantiomers

The biological and sensory activities of chiral molecules can differ significantly between their (R)- and (S)-enantiomers. This stereospecificity is a well-documented phenomenon in biochemistry and sensory science. For instance, research on ethyl 2-hydroxy-3-methylbutanoate, a structurally related compound, has demonstrated notable differences between its enantiomers. oeno-one.euoeno-one.eu

In a study on ethyl 2-hydroxy-3-methylbutanoate, the (R)- and (S)-forms were perceived differently by sensory panels. oeno-one.euoeno-one.eu The racemic mixture was described with artificial candy-like aromas with notes of strawberry, pineapple, and kiwifruit. oeno-one.euoeno-one.eu In contrast, the (R)-enantiomer was characterized as having a "heavier fruity odor," while the (S)-form was associated with "red fruits," "pineapple," and "green apple" descriptors. oeno-one.euoeno-one.eu This highlights that the spatial arrangement of atoms in the enantiomers interacts differently with olfactory receptors, leading to distinct sensory perceptions.

Similarly, studies on other chiral esters found in wine, such as ethyl 2-hydroxy-4-methylpentanoate (B1259815), show that stereochemistry strongly influences their perception. oeno-one.euoeno-one.eu These findings underscore the importance of considering the enantiomeric composition when evaluating the biological and sensory impact of chiral compounds like this compound.

Research into Sensory Perception and Biological Impact

Investigation of Enantiomeric Distribution and Olfactory Thresholds in Complex Matrices (e.g., wines)

The presence and relative abundance of the (R)- and (S)-enantiomers of chiral compounds can vary significantly in natural products like wine. For example, in a study of 99 French wines, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate were analyzed, revealing a predominance of the (R)-enantiomer in both red and white wines. oeno-one.euoeno-one.eu The enantiomeric ratio (R/S) was found to change with aging, with the highest ratio of 94/6 observed in a 1993 red wine. oeno-one.euoeno-one.eu Generally, young wines contained almost exclusively the (R)-form, with small amounts of the (S)-form appearing in aged red wines. oeno-one.eu

Olfactory detection thresholds, the minimum concentration at which a substance can be smelled, are critical for understanding a compound's contribution to aroma. These thresholds can differ significantly between enantiomers and are heavily influenced by the matrix (e.g., water vs. wine). For ethyl 2-hydroxy-3-methylbutanoate, the detection threshold in water for the (R)-enantiomer was 4 µg/L, nearly double that of the (S)-enantiomer at 1.5 µg/L. oeno-one.euoeno-one.eu However, in a red wine matrix, these thresholds were substantially higher, at 51 mg/L for the (R)-form and 21 mg/L for the (S)-form, demonstrating a significant matrix effect. oeno-one.euoeno-one.eu This indicates that the complex chemical environment of wine can suppress the volatility and perception of certain aroma compounds.

Similarly, for ethyl 3-hydroxybutanoate, another chiral ester in wine, the olfactory threshold of the (S)-form in a dilute alcohol solution was 21 mg/L, three times lower than that of the (R)-form at 63 mg/L. nih.gov The threshold of their mixture (85:15, m/m) was 14 mg/L, suggesting an additive effect. nih.gov In the case of ethyl 2-hydroxy-4-methylpentanoate, the (R)-isomer had an olfactory threshold of 126 μg/L in a hydroalcoholic solution, which was almost twice that of the (S)-form (55 μg/L). researchgate.netacs.orgnih.gov A mixture of the two (95:5, R/S) had a threshold of 51 μg/L, indicating a synergistic effect where the combined perception is greater than the sum of the individual parts. researchgate.netacs.orgnih.gov

Sensory Analysis Methodologies and Perceptive Interactions

Sensory analysis of wine and other complex beverages employs a range of standardized methodologies to ensure objective and reliable results. agw.org.au These methods often involve trained panels of assessors who evaluate specific sensory attributes. agw.org.aumdpi.comoiv.int Common techniques include the three-alternative forced-choice (3-AFC) test for determining detection thresholds and ranking tests to compare the intensity of specific aromas. oeno-one.euoiv.int The use of black INAO wine glasses helps to eliminate visual bias during sensory evaluation. oeno-one.eu

Similarly, ethyl (2S)-2-methylbutanoate was found to enhance the perception of fruity aromas in wine matrices. nih.govacs.org The sensory profiles of reconstituted aromatic mixtures showed that this compound contributed to "black-berry-fruit" descriptors. nih.govacs.org Research on ethyl 2-hydroxy-4-methylpentanoate also demonstrated a synergistic effect on the perception of fruity aromas in wine. acs.orgnih.govresearchgate.net

Correlations between Chemical Composition and Sensory Descriptors

A key goal of sensory research is to establish correlations between the chemical composition of a product and its perceived sensory characteristics. mdpi.comnih.gov This is often achieved through a combination of analytical chemistry techniques, such as gas chromatography-mass spectrometry (GC-MS), and sensory evaluation by trained panels. mdpi.com Statistical methods like partial least squares regression (PLSR) can then be used to identify the compounds that are most influential on specific sensory descriptors. mdpi.com

While direct correlations for this compound are not extensively documented, research on similar compounds provides a strong indication of its potential sensory impact. For example, ethyl 2-hydroxy-4-methylpentanoate has been identified as being directly associated with a "fresh blackberry" aroma in red wines. researchgate.netnih.gov Sensory omission tests highlighted the importance of this compound and revealed a perceptive interaction with ethyl butanoate. researchgate.netnih.gov

Applications As a Chiral Synthon in Complex Molecule Synthesis

Chiral Building Block in Asymmetric Synthesis of Diverse Organic Compounds

No research findings support the use of Ethyl 2-hydroxy-2-methylbutanoate as a chiral building block.

Stereoselective Introduction of Functional Groups in Multi-Step Syntheses

There is no documented use of this compound for the stereoselective introduction of functional groups.

Utility in the Synthesis of Advanced Intermediates for Specialty Chemicals

While listed as a chemical intermediate, there is no specific information on its utility as a chiral synthon for advanced intermediates in specialty chemicals. thegoodscentscompany.com

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems

The synthesis of α-hydroxy esters like ethyl 2-hydroxy-2-methylbutanoate is undergoing a significant transformation, moving beyond traditional chemical methods toward more advanced and sustainable catalytic systems. The focus is on enhancing efficiency, selectivity, and environmental compatibility.

Chemoenzymatic strategies, which combine chemical and enzymatic steps, have emerged as a powerful approach. These methods leverage the high selectivity of enzymes for specific transformations, which can be challenging to achieve with conventional chemistry alone. For instance, chemoenzymatic one-pot strategies have been developed for the synthesis of α-hydroxy half-esters, demonstrating the potential of combining metal-catalyzed reactions with enzymatic hydrolysis to create multiple stereocenters with high precision. nih.govacs.org Such processes can enhance enantiomeric purity compared to stepwise methods. nih.govacs.org The development of new chiral ligands and catalysts remains a crucial area of research in modern chemical synthesis to effectively induce asymmetry in reactions. cabidigitallibrary.org

Heterogeneous catalysis offers another promising frontier, addressing the limitations of homogeneous catalysts, such as corrosion, difficult separation, and poor reusability. mdpi.com Research into solid acid catalysts like ion-exchange resins, zeolites, and metal oxides is driven by their potential for more sustainable and cost-effective esterification processes. mdpi.com The mechanism in these porous catalysts involves a sequence of diffusion, adsorption onto active sites, reaction, and desorption, which requires careful engineering of the catalyst material. mdpi.com Tandem catalyst systems, for example combining retro-aldol catalysts with Lewis acids, are also being explored for the conversion of biomass-derived sugars into α-hydroxy carboxylic acids and their esters at moderate temperatures. google.com

While significant progress has been made with biocatalysis and heterogeneous catalysis, the application of photocatalytic approaches for the direct synthesis of this compound is a less explored, yet promising, future direction. Photocatalysis, using light to drive chemical reactions, could offer mild reaction conditions and unique reactivity pathways, potentially leading to novel and highly efficient synthetic routes.

Table 1: Comparison of Catalytic Strategies for α-Hydroxy Ester Synthesis

Catalytic System Description Advantages Research Findings/Examples
Chemoenzymatic Catalysis Combines chemical reactions (e.g., metal-catalyzed) and enzymatic transformations in one-pot or sequential processes. High selectivity and enantiomeric purity, potential for creating multiple stereocenters. nih.govacs.org A Ca2+-catalyzed nih.govresearchgate.net-Wittig rearrangement combined with porcine liver esterase-mediated hydrolysis for α-hydroxy half-ester synthesis. nih.govacs.org
Biocatalysis (Enzymes/Whole Cells) Utilizes isolated enzymes (e.g., lipases, ketoreductases) or whole microorganisms (e.g., yeast) to catalyze reactions. High stereo-, regio-, and chemoselectivity; mild reaction conditions; environmentally friendly. uni-duesseldorf.deacs.org Lipase-catalyzed kinetic resolution of racemic acids nih.gov and reduction of α-keto esters using Saccharomyces cerevisiae. researchgate.net
Heterogeneous Catalysis Employs solid catalysts (e.g., ion-exchange resins, zeolites) that are in a different phase from the reactants. Ease of separation, catalyst reusability, reduced corrosion and waste. mdpi.com Use of porous catalysts where reactants diffuse and adsorb onto active sites for esterification. mdpi.com
Tandem Catalysis Uses multiple catalysts in a single reactor to perform sequential reactions. Increased efficiency by combining reaction steps, potential for converting complex substrates like biomass. Combination of retro-aldol catalysts and Lewis acids to produce α-hydroxy carboxylic acids from hexoses. google.com

Integration of Synthetic Biology for Enhanced and Sustainable Bioproduction

Synthetic biology is set to revolutionize the production of chiral molecules like this compound by engineering microorganisms to be efficient and sustainable cellular factories. This approach moves beyond using naturally occurring enzymes to designing and constructing novel biological pathways and systems for optimized bioproduction.

A key strategy involves the use of engineered ketoreductases (KREDs). These enzymes are instrumental in the stereospecific reduction of prochiral ketones to form chiral alcohols, which are precursors to the desired esters. researchgate.net By engineering these enzymes, researchers can enhance their substrate specificity, activity, and enantioselectivity for non-natural substrates, leading to the synthesis of highly pure chiral building blocks. uni-duesseldorf.deresearchgate.net The use of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes is another promising avenue, as they can produce α-hydroxy ketones through the carboligation of inexpensive aldehydes. uni-duesseldorf.deacs.org

Whole-cell biocatalysis, using microorganisms like Saccharomyces cerevisiae (baker's yeast) researchgate.net or various yeast species such as Rhodotorula minuta and Candida holmii nih.gov, offers a robust and cost-effective production method. These microorganisms can be genetically engineered to overexpress specific enzymes, thereby enhancing the metabolic flux towards the target molecule. For example, overexpressing lyases in recombinant whole cells has led to high productivities for α-hydroxy ketones. acs.org The use of whole cells also circumvents the need for costly enzyme purification and can integrate cofactor regeneration systems naturally. acs.org

Future research will likely focus on developing microbial strains capable of producing this compound directly from simple and renewable feedstocks like glucose. This would involve introducing and optimizing entire metabolic pathways into robust industrial microorganisms. Such integrated bioprocesses represent the pinnacle of sustainable chemical manufacturing, minimizing environmental impact and reliance on petrochemicals.

Advanced In Situ Monitoring Techniques for Real-Time Reaction Kinetics and Optimization

The optimization of synthesis processes for compounds like this compound is greatly enhanced by the ability to monitor reactions in real-time. Advanced in situ (in the reaction mixture) spectroscopic techniques provide a continuous stream of data, allowing for precise control over reaction parameters and a deeper understanding of reaction kinetics. researchgate.netyoutube.com

Near-infrared spectroscopy (NIRS) has proven to be a rapid and reliable method for the online monitoring of esterification reactions. researchgate.net By developing calibration models using partial least-squares regression, NIRS can simultaneously quantify the concentrations of reactants, products, and water throughout the process. This real-time data enables the calculation of reaction rates, yields, and equilibrium constants, and helps to understand the influence of variables like temperature and initial reactant concentrations. researchgate.net

In situ Fourier-transform infrared (FTIR) spectroscopy is another powerful tool for reaction monitoring. youtube.com It provides detailed information about the changes in functional groups over time, which is crucial for tracking the progress of esterification and identifying the formation of intermediates or byproducts. Real-time FTIR is particularly valuable for studying complex systems, such as enzymatic reactions in viscous, solvent-free media, where traditional offline sampling is difficult. youtube.com

The integration of these monitoring technologies with automated control systems represents the next frontier. Internet-based platforms are being developed that allow researchers to monitor and control reactions remotely. acs.org These systems can facilitate the automation of synthetic procedures and even employ algorithms for autonomous self-optimization, where the system adjusts parameters in real-time to find the optimal conditions for yield and efficiency. acs.org

Table 2: In Situ Monitoring Techniques for Esterification

Technique Principle Advantages Application in Reaction Optimization
Near-Infrared Spectroscopy (NIRS) Measures the absorption of near-infrared light, which is related to the concentration of chemical components. Rapid, non-destructive, suitable for online process control. researchgate.net Real-time quantification of reactants and products to determine reaction kinetics, endpoints, and yields. researchgate.net
In Situ FTIR Spectroscopy Measures the absorption of infrared light by molecular vibrations, providing a fingerprint of the chemical composition. Provides continuous, real-time data on functional group changes, enabling mechanistic insights. youtube.com Tracks the formation of products and intermediates, crucial for understanding reaction pathways and kinetics without perturbing the system. youtube.com
Automated/Internet-Based Platforms Integrate analytical instruments with control software for remote and autonomous operation. Enables remote monitoring, automated control, and self-optimization of reaction conditions. acs.org Maximizes output and efficiency by allowing real-time adjustments based on incoming analytical data. acs.org

Deeper Understanding of Stereospecific Biological Interactions and Their Implications

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-ethyl 2-hydroxy-2-methylbutanoate. oeno-one.euresearchgate.net A growing body of research indicates that these enantiomers can interact differently with biological systems, particularly with olfactory receptors, leading to distinct sensory properties.

Sensory evaluation studies have revealed that the enantiomers of this compound have different aroma profiles. oeno-one.eu In one study, a panel of judges described the racemic mixture as having candy-like, strawberry, pineapple, and kiwifruit notes. The (R)-enantiomer was characterized as having a "heavier fruity odor," while the (S)-form was described with descriptors like "red fruits," "pineapple," and "green apple". oeno-one.eu Similar differences have been observed for the related compound ethyl 2-hydroxy-4-methylpentanoate (B1259815), where the (R) and (S) forms have different olfactory thresholds and can produce a synergistic effect on the perception of fruity aromas in wine. nih.gov

The enantiomeric distribution of this compound in natural products like wine provides further evidence of stereospecific biological interactions. Analyses of numerous wines have shown a predominance of the (R)-enantiomer, with the R/S ratio increasing in older wines. oeno-one.euoeno-one.eu This suggests that the formation or degradation of this ester during fermentation and aging is a stereoselective process, likely mediated by the enzymes of microorganisms such as lactic acid bacteria and yeast. oeno-one.euoeno-one.eu The hydrolysis of the ester back to its corresponding acid and ethanol (B145695) is catalyzed by esterases and lipases, which are known to often exhibit stereopreference.

Understanding these stereospecific interactions is crucial. In the flavor and fragrance industry, using an enantiomerically pure form of the compound could allow for the creation of more specific and targeted aroma profiles. A deeper knowledge of how these molecules interact with biological receptors could lead to the design of new flavor and fragrance ingredients with enhanced properties.

Table 3: Sensory Properties of this compound Enantiomers

Compound/Mixture Sensory Descriptors Olfactory Threshold Source
Racemic this compound Candy, strawberry, pineapple, kiwifruit notes Not specified in the study oeno-one.eu
(R)-Ethyl 2-hydroxy-2-methylbutanoate "Heavier fruity odor" 4 µg/L (in water), 51 mg/L (in red wine) oeno-one.euresearchgate.net
(S)-Ethyl 2-hydroxy-2-methylbutanoate "Red fruits", "pineapple", "green apple" 1.5 µg/L (in water), 21 mg/L (in red wine) oeno-one.euresearchgate.net

Q & A

Q. What analytical methods are recommended for quantifying Ethyl 2-hydroxy-2-methylbutanoate in complex biological or food matrices?

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is widely used for quantification. For chiral separation, γ-cyclodextrin-based chiral GC columns effectively resolve enantiomers, as demonstrated in wine studies . Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the compound from matrices like wine or fermentation broths. Method validation should include recovery rates (80–120%) and limits of detection (LOD) ≤1 µg/L .

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yields?

The compound is typically synthesized via esterification of 2-hydroxy-2-methylbutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimal conditions include refluxing at 80–100°C for 4–6 hours, yielding 70–85% purity. Alternative routes, such as enzymatic esterification using lipases, may improve enantioselectivity but require longer reaction times (24–48 hours) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

Stability studies indicate that the compound degrades under strongly acidic (pH <3) or alkaline (pH >9) conditions, with hydrolysis rates increasing at elevated temperatures (>40°C). For long-term storage, neutral pH (6–8) and temperatures ≤–20°C are recommended to minimize decomposition .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between analytical detection of this compound and its sensory or biological activity?

Even when detected at concentrations up to 50 µg/L in wine, sensory thresholds (e.g., 51 mg/L for the R-enantiomer in red wine) may render the compound organoleptically inert. Researchers must contextualize analytical data with dose-response assays or sensory panels to assess functional relevance . Contradictions between detection and activity highlight the need for threshold-adjusted experimental designs.

Q. What advanced strategies enable chiral separation of this compound enantiomers, and how do enantiomeric ratios vary across biological systems?

Chiral GC with γ-cyclodextrin phases achieves baseline separation (R/S resolution >1.5), as shown in wine studies where the R-enantiomer dominated (94/6 ratio in aged red wines) . High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) offers complementary resolution. Enantiomeric distribution may vary in microbial or enzymatic systems due to stereoselective metabolism.

Q. What metabolic pathways involve this compound, and how can isotopic labeling track its fate in vivo?

Stable isotope-labeled analogs (e.g., ¹³C or ²H) enable tracing via LC-MS/MS. Preliminary studies suggest esterase-mediated hydrolysis in lactic acid bacteria releases 2-hydroxy-2-methylbutanoic acid, which may enter β-oxidation or glycogenic pathways. Knockout microbial models can validate enzymatic roles .

Methodological Notes

  • Sensory Analysis : Use triangle tests or ranking panels with trained assessors to evaluate sub-threshold effects .
  • Stereochemical Purity : Validate chiral separation methods with racemic standards and confirm enantiomer identity via nuclear magnetic resonance (NMR) or optical rotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.